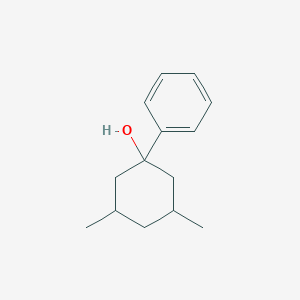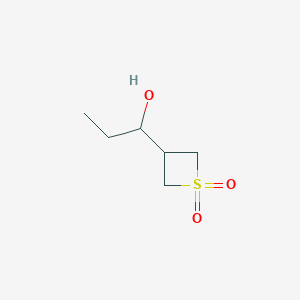
3-(1-Hydroxypropyl)-1lambda6-thietane-1,1-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Hydroxypropyl)-1lambda6-thietane-1,1-dione is a sulfur-containing heterocyclic compound It features a thietane ring, which is a four-membered ring with one sulfur atom, and a hydroxypropyl group attached to the ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Hydroxypropyl)-1lambda6-thietane-1,1-dione typically involves the reaction of a thietane precursor with a hydroxypropylating agent under controlled conditions. One common method involves the use of 1,3-propanediol and a thietane derivative in the presence of a strong acid catalyst to facilitate the ring formation and subsequent hydroxypropylation . The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, ensuring the efficient production of the compound on a large scale .
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-Hydroxypropyl)-1lambda6-thietane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thietane ring to a more saturated form.
Substitution: The hydroxypropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium or nickel and may be carried out under inert atmospheres.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated thietane derivatives.
Substitution: Various functionalized thietane compounds depending on the substituent introduced.
Applications De Recherche Scientifique
3-(1-Hydroxypropyl)-1lambda6-thietane-1,1-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex sulfur-containing heterocycles.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(1-Hydroxypropyl)-1lambda6-thietane-1,1-dione involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The hydroxypropyl group enhances its solubility and reactivity, allowing it to interact with a wide range of biological molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(1-Hydroxypropyl)-1lambda6-thietane-1,1-dione: Unique due to its specific substitution pattern and ring structure.
2-Hydroxypropyl-1lambda6-thietane-1,1-dione: Similar structure but different substitution position.
3-(1-Hydroxyethyl)-1lambda6-thietane-1,1-dione: Similar but with a shorter hydroxyalkyl chain.
Uniqueness
This compound stands out due to its specific hydroxypropyl substitution, which imparts unique chemical and physical properties. This makes it particularly useful in applications requiring specific reactivity and solubility characteristics .
Propriétés
Formule moléculaire |
C6H12O3S |
|---|---|
Poids moléculaire |
164.22 g/mol |
Nom IUPAC |
1-(1,1-dioxothietan-3-yl)propan-1-ol |
InChI |
InChI=1S/C6H12O3S/c1-2-6(7)5-3-10(8,9)4-5/h5-7H,2-4H2,1H3 |
Clé InChI |
KMYAWVHGXCDJJG-UHFFFAOYSA-N |
SMILES canonique |
CCC(C1CS(=O)(=O)C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-[4-(2-fluorophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate](/img/structure/B13196031.png)
![6-(Chlorosulfonyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13196036.png)
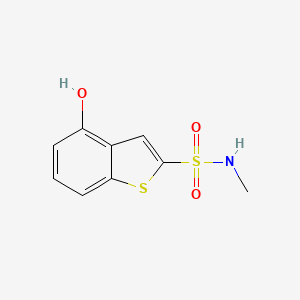
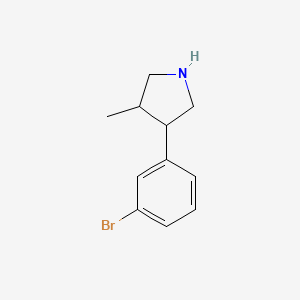
![3-{[(4-Bromothiophen-2-yl)methyl]amino}propan-1-ol](/img/structure/B13196041.png)

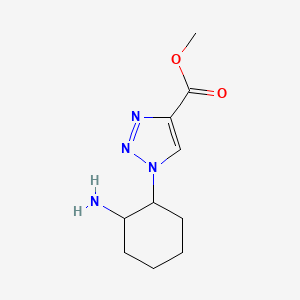
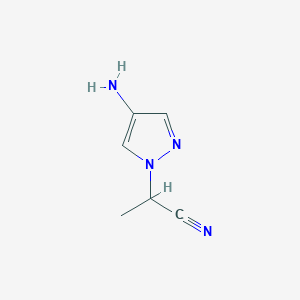
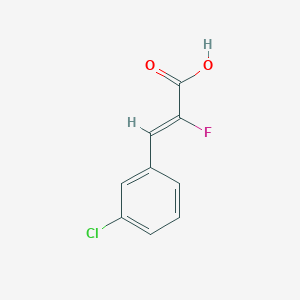
![Methyl 1-oxa-4-azaspiro[4.4]nonane-3-carboxylate](/img/structure/B13196084.png)
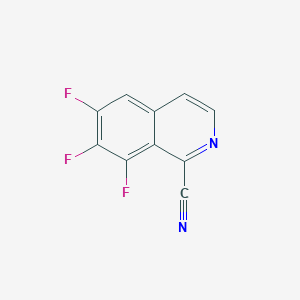

![1-[6-(2-Fluorophenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethan-1-one](/img/structure/B13196104.png)
